Cas no 877774-65-7 (2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]-)
2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]- Chemical and Physical Properties
Names and Identifiers
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- 2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]-
- 877774-65-7
- 7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%
- 7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one
- 7-(2-oxocyclopentyl)oxychromen-2-one
- 7-[(2-oxocyclopentyl)oxy]chromen-2-one
- MFCD31010420
- 7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-onemin98%
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- MDL: MFCD31010420
- Inchi: 1S/C14H12O4/c15-11-2-1-3-12(11)17-10-6-4-9-5-7-14(16)18-13(9)8-10/h4-8,12H,1-3H2
- InChI Key: QFUMPNFYILIPHF-UHFFFAOYSA-N
- SMILES: O(C1=CC=C2C=CC(=O)OC2=C1)C1C(CCC1)=O
Computed Properties
- Exact Mass: 244.07355886Da
- Monoisotopic Mass: 244.07355886Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52.6Ų
2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB471071-10 mg |
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one, min. 98%; . |
877774-65-7 | 10mg |
€111.10 | 2023-07-18 | ||
| abcr | AB471071-100 mg |
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one, min. 98%; . |
877774-65-7 | 100MG |
€693.00 | 2023-07-18 | ||
| abcr | AB471071-10mg |
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one, min. 98%; . |
877774-65-7 | 10mg |
€111.10 | 2025-04-15 | ||
| abcr | AB471071-100mg |
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one, min. 98%; . |
877774-65-7 | 100mg |
€693.00 | 2025-04-15 |
2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]- Suppliers
2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2H-1-BENZOPYRAN-2-ONE, 7-[(2-OXOCYCLOPENTYL)OXY]-
Introduction to 2H-1-Benzopyran-2-One, 7-[(2-Oxocyclopentyl)oxy]- (CAS No. 877774-65-7)
The compound 2H-1-Benzopyran-2-One, 7-[(2-Oxocyclopentyl)oxy]-, identified by its CAS number 877774-65-7, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic compound belongs to the benzopyranone class, a structural motif renowned for its diverse biological activities and pharmaceutical applications. The presence of a 2-oxocyclopentyl group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.
Benzopyranones have long been studied for their potential in modulating various biological pathways, including anti-inflammatory, antioxidant, and anticancer effects. The structural framework of benzopyranones allows for facile modifications at multiple positions, enabling the development of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. The specific substitution pattern in 2H-1-Benzopyran-2-One, 7-[(2-Oxocyclopentyl)oxy]- enhances its interactions with biological targets, making it a promising candidate for further investigation.
Recent research has highlighted the importance of benzopyranone derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at the 7-position can significantly influence the compound's bioactivity. The incorporation of a 2-oxocyclopentyl moiety not only stabilizes the ring structure but also introduces hydrophobicity, which can improve membrane permeability and binding affinity to protein targets. This has led to increased interest in exploring its potential as an intermediate in synthesizing novel therapeutic agents.
In the context of drug development, the synthesis of 2H-1-Benzopyran-2-One, 7-[(2-Oxocyclopentyl)oxy]- involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the condensation of appropriately substituted phenols with cyclopentenone derivatives under controlled conditions. This reaction sequence ensures the formation of the core benzopyranone scaffold, which is then functionalized to introduce the 7-(2-Oxocyclopentyl)oxy group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, underscoring the compound's synthetic feasibility.
The biological significance of this compound has been underscored by several preclinical studies. Researchers have observed notable inhibitory effects on enzymes implicated in inflammatory responses, such as COX-2 and LOX. Additionally, preliminary assays suggest that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, making them attractive for further oncological research. These findings align with the broader trend in medicinal chemistry toward identifying small molecules that can modulate complex disease pathways.
The pharmacokinetic profile of 2H-1-Benzopyran-2-One, 7-[(2-Oxocyclopentyl)oxy]- is another critical aspect that warrants attention. The bulky 2-oxocyclopentyl group can influence metabolic stability and distribution within the body. Computational modeling has been instrumental in predicting how this substitution affects solubility, permeability, and metabolic clearance rates. Such insights are crucial for optimizing dosing regimens and minimizing potential side effects in future clinical trials.
Future directions in research may focus on exploring analogs of this compound that exhibit enhanced bioavailability or selectivity for specific therapeutic targets. The benzopyranone scaffold provides a versatile platform for structure-based drug design, allowing chemists to fine-tune properties such as lipophilicity and polar surface area. By leveraging computational tools alongside experimental validation, scientists can accelerate the discovery pipeline for novel bioactive molecules.
The industrial relevance of CAS No. 877774-65-7 cannot be overstated. As pharmaceutical companies seek innovative compounds to address chronic diseases and emerging health challenges, compounds like this one offer a ray of hope. Their unique structural features make them candidates for multiple therapeutic indications, potentially reducing reliance on single-target drugs and paving the way for combination therapies.
In conclusion,2H-1-Benzopyran-2-One, 7-[(2-Oxocyclopentyl)oxy]- exemplifies the intersection of synthetic chemistry and pharmacology in creating molecules with therapeutic promise. Its distinct structural features and demonstrated biological activity position it as a cornerstone in ongoing research efforts aimed at developing next-generation medicines. As scientific understanding evolves and methodologies advance, compounds like this will continue to inspire breakthroughs that improve human health worldwide.
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